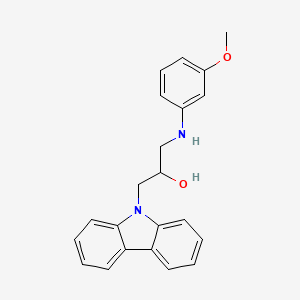
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol is a complex organic compound that features a carbazole moiety linked to a phenylamino group via a propanol chain
Méthodes De Préparation
The synthesis of 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Derivative: The carbazole moiety is often synthesized through cyclization reactions involving aniline derivatives.
Attachment of Propanol Chain: The propanol chain is introduced via alkylation reactions, often using halogenated propanol derivatives.
Introduction of Phenylamino Group: The phenylamino group is attached through nucleophilic substitution reactions, where the methoxy-phenylamine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It may be used in the development of materials with unique electronic or optical properties, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism by which 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol can be compared with other compounds featuring carbazole or phenylamino groups:
Carbazole Derivatives: Compounds like 9-ethylcarbazole or 3,6-dibromocarbazole share the carbazole core but differ in their substituents, leading to variations in their chemical and physical properties.
Phenylamino Derivatives: Compounds such as 3-methoxy-4-aminophenol or 3,4-dimethoxyaniline have similar phenylamino groups but differ in their overall structure and reactivity.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(3-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-18-8-6-7-16(13-18)23-14-17(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,17,23,25H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXZGUPONVCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5128329.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5128333.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128338.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5128342.png)
![ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)

![3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B5128364.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5128370.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)
![2-(4-bromophenyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B5128388.png)
![N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine](/img/structure/B5128399.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B5128408.png)
